molecular formula C24H23N5O3 B2604723 8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione CAS No. 886896-98-6

8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione

Cat. No.: B2604723
CAS No.: 886896-98-6
M. Wt: 429.48
InChI Key: ALEHRNMINCZZLP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

This compound belongs to the imidazo[2,1-f]purine-2,4-dione class, characterized by a fused imidazole-purine-dione scaffold. Key structural features include:

  • 7-Phenyl group: Enhances hydrophobicity and steric effects.
  • 3-Propyl chain: Balances lipophilicity and metabolic stability compared to shorter/longer alkyl chains.
  • 1-Methyl group: Modifies electronic properties and steric hindrance at the N1 position.

Properties

CAS No.

886896-98-6

Molecular Formula

C24H23N5O3

Molecular Weight

429.48

IUPAC Name

6-(2-methoxyphenyl)-4-methyl-7-phenyl-2-propylpurino[7,8-a]imidazole-1,3-dione

InChI

InChI=1S/C24H23N5O3/c1-4-14-27-22(30)20-21(26(2)24(27)31)25-23-28(20)15-18(16-10-6-5-7-11-16)29(23)17-12-8-9-13-19(17)32-3/h5-13,15H,4,14H2,1-3H3

InChI Key

ALEHRNMINCZZLP-UHFFFAOYSA-N

SMILES

CCCN1C(=O)C2=C(N=C3N2C=C(N3C4=CC=CC=C4OC)C5=CC=CC=C5)N(C1=O)C

solubility

not available

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione typically involves multi-step organic reactions. The process begins with the preparation of the imidazopurine core, followed by the introduction of the methoxyphenyl, methyl, phenyl, and propyl groups through various substitution reactions. Common reagents used in these reactions include halogenated precursors, organometallic reagents, and catalysts to facilitate the formation of the desired bonds.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Techniques such as continuous flow reactors and automated synthesis platforms can be employed to streamline the production process. Additionally, purification methods like recrystallization, chromatography, and distillation are used to isolate the final product.

Chemical Reactions Analysis

Nucleophilic Substitution Reactions

The compound undergoes nucleophilic substitution at reactive positions, particularly at nitrogen atoms within the purine scaffold. The 3-propyl group and 1-methyl substituent influence steric accessibility:

  • N7 position : Selective alkylation occurs under mild basic conditions (K₂CO₃, DMF, 60°C) due to electron-deficient character.

  • N8 position : Methoxyphenyl group stabilizes adjacent electrophilic centers, enabling substitution with amines or thiols.

Oxidation and Reduction Pathways

Controlled oxidation/reduction modifies substituents while preserving the core structure:

Reaction Type Conditions Outcome
Methoxy demethylationBBr₃, CH₂Cl₂, −78°C → rtConverts methoxy to hydroxy group
Propyl chain oxidationKMnO₄, H₂O/acetone, 0°CForms carboxylic acid at terminal carbon
Imidazole ring reductionH₂, Pd/C, ethanol, 50 psiSaturates imidazole to imidazolidine derivative

Palladium-Catalyzed Cross-Couplings

The methoxyphenyl group participates in coupling reactions for structural diversification:

  • Suzuki-Miyaura coupling : Reacts with arylboronic acids (Pd(PPh₃)₄, Na₂CO₃, dioxane/H₂O, 80°C) to introduce biaryl systems .

  • Sonogashira coupling : Alkyne incorporation at C6 using terminal alkynes (CuI, Pd(PPh₃)₂Cl₂, Et₃N) .

Functional Group Transformations

A. Alkylation/Acylation

  • Propyl chain modification : Reacts with acyl chlorides (Et₃N, CH₂Cl₂) to form esters or amides.

  • Imidazole N-alkylation : Quaternization with methyl iodide (THF, 40°C) enhances water solubility.

B. Cycloaddition Reactions

  • Huisgen azide-alkyne cycloaddition (CuSO₄, sodium ascorbate) introduces triazole rings for bioactivity studies .

Stability Under Acidic/Basic Conditions

Condition Effect Application
1M HCl, reflux, 2 hrDegrades imidazole ring; purine core intactProdrug activation
1M NaOH, rt, 24 hrHydrolyzes lactam bondsSynthetic intermediate purification

Comparative Reactivity with Analogues

The 2-methoxyphenyl group distinguishes its reactivity from other derivatives:

Structural Feature Reactivity Difference Source
3-Propyl vs. 3-methylEnhanced steric hindrance reduces N-alkylation rates
2-Methoxy vs. 4-methoxyOrtho-substitution directs electrophilic attack

Scientific Research Applications

The compound has been studied for its potential biological activities, particularly in the following areas:

  • Antitumor Activity : Research indicates that derivatives of imidazopurines exhibit significant cytotoxic effects against various cancer cell lines. The structural modifications in 8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione enhance its efficacy against tumor cells by inducing apoptosis and inhibiting proliferation pathways. Studies have shown that the compound can inhibit the growth of specific cancer types, suggesting its potential as a chemotherapeutic agent .
  • Antiviral Properties : The compound has also been evaluated for antiviral activity. Its mechanism involves interference with viral replication processes, making it a candidate for further development against viral infections .
  • Phosphodiesterase Inhibition : The compound has shown promise as an inhibitor of phosphodiesterases (PDEs), particularly PDE4B and PDE10A. Inhibition of these enzymes can lead to increased levels of cyclic nucleotides (cAMP and cGMP), which play crucial roles in signaling pathways related to inflammation and neuroprotection .

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is critical for optimizing the biological activity of this compound. The presence of specific substituents on the imidazo[2,1-f]purine scaffold significantly influences its binding affinity to target receptors and enzymes.

Key Structural Features

FeatureImportance
Methoxy GroupEnhances lipophilicity and receptor binding
Phenyl SubstituentsModulate electronic properties affecting activity
Propyl ChainInfluences steric interactions with targets

Case Studies

Several studies have documented the applications and effects of this compound:

  • In Vitro Studies : A study conducted on various cancer cell lines demonstrated that this compound exhibited dose-dependent cytotoxicity. The mechanism was attributed to the activation of apoptotic pathways .
  • Pharmacological Evaluation : Another research focused on the pharmacokinetics and bioavailability of the compound, revealing favorable absorption characteristics that support its further development as a therapeutic agent .
  • Receptor Binding Studies : Investigations into the binding affinity of this compound for serotonin receptors (5-HT) indicated significant interactions that could be exploited for neuropharmacological applications .

Mechanism of Action

The mechanism of action of 8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways depend on the specific application and context of use.

Comparison with Similar Compounds

Key Observations:
  • Position 8 :
    • Aromatic substituents (e.g., 2-methoxyphenyl in the target) may enhance receptor binding via π-π interactions compared to alkyl chains (e.g., 4-hydroxybutyl in ALTA_2) .
    • Piperazinylalkyl chains (e.g., Compound 3i) improve CNS-targeted activity (5-HT receptor affinity) but reduce metabolic stability .
  • Position 3 :
    • Propyl chains (target) offer intermediate lipophilicity vs. butyl (CB11) or methyl groups, balancing cell permeability and metabolic degradation .

Physicochemical Properties

  • Melting Points : High melting points (>300°C) are common in this class due to rigid fused-ring systems and intermolecular hydrogen bonding (e.g., Compound 62: 364–366°C) .
  • Lipophilicity : The 3-propyl group in the target compound likely improves logP compared to shorter chains (methyl) but reduces it relative to butyl derivatives .

Biological Activity

8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione (CAS Number: 886896-98-6) is a complex purine derivative with potential biological activities. This compound belongs to a class of imidazo-purines that have garnered interest due to their diverse pharmacological properties, particularly in cancer therapy and enzyme inhibition.

  • Molecular Formula : C24H23N5O3
  • Molecular Weight : 429.4711 g/mol
  • SMILES Notation : CCCn1c(=O)n(C)c2c(c1=O)n1cc(n(c1n2)c1ccccc1OC)c1ccccc1

Biological Activity Overview

The biological activities of this compound have been explored in various studies, highlighting its potential as an anticancer agent and its interactions with specific biological targets.

Anticancer Activity

Research indicates that imidazo-purine derivatives exhibit significant anticancer properties. For instance, studies have shown that related compounds can inhibit key signaling pathways involved in tumor growth and proliferation. The compound's structure suggests it may interact with several cancer-related targets, including:

  • Cyclin-dependent kinases (CDKs) : Inhibition of CDKs can lead to cell cycle arrest and apoptosis in cancer cells.
  • Tyrosine Kinases : These are critical in signaling pathways for cell growth and differentiation.

A study demonstrated that similar imidazo-purines exhibited IC50 values in the low micromolar range against various cancer cell lines, indicating strong growth inhibition compared to standard chemotherapeutics like doxorubicin .

The mechanism by which this compound exerts its effects is likely multifaceted:

  • Inhibition of Kinases : By targeting kinases involved in cell proliferation and survival.
  • Induction of Apoptosis : Triggering apoptotic pathways through caspase activation.
  • Cell Cycle Arrest : Preventing progression through critical phases of the cell cycle.

Case Studies and Research Findings

Several studies have investigated the biological activity of imidazo-purines:

Study 1: Antitumor Efficacy

A novel series of imidazo-purines were synthesized and evaluated for their anticancer efficacy against various cell lines including HepG2 (liver) and PC-3 (prostate). The most potent compounds showed IC50 values ranging from 0.3 μM to 5.0 μM, significantly outperforming doxorubicin in specific assays .

Study 2: Enzyme Inhibition

Research focused on the inhibition of lysosomal phospholipase A2 (PLA2G15), a target for cationic amphiphilic drugs. The compound demonstrated potential as an inhibitor, with implications for drug-induced phospholipidosis .

Data Table: Summary of Biological Activities

Activity TypeTarget/MechanismIC50 RangeReference
AnticancerCDKs, Tyrosine Kinases0.3 - 5.0 μM
Enzyme InhibitionPLA2G15< 1 mM
Apoptosis InductionCaspase ActivationN/A

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for synthesizing 8-(2-methoxyphenyl)-1-methyl-7-phenyl-3-propyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione, and how can purity be optimized?

  • Methodology : The compound can be synthesized via stepwise functionalization of a xanthine core. For example, nucleophilic substitution at the 8-position using 2-methoxyphenyl groups, followed by alkylation at the 3-position with propyl groups. Column chromatography (silica gel, gradient elution with ethyl acetate/hexane) is critical for purification, achieving >95% purity . Intermediate characterization via 1^1H NMR and 13^{13}C NMR is essential to confirm substituent positions and avoid side products .

Q. How can the structural integrity of this compound be confirmed using spectroscopic methods?

  • Methodology :

  • NMR : Analyze 1^1H NMR for methoxy (δ ~3.8 ppm), propyl (δ ~0.9-1.6 ppm), and aromatic protons (δ ~6.8-7.5 ppm). 13^{13}C NMR should confirm carbonyl groups (δ ~155-165 ppm) and quaternary carbons in the imidazopurine core .
  • Mass Spectrometry : High-resolution mass spectrometry (HRMS) with ESI+ mode ensures accurate molecular weight confirmation (e.g., calculated [M+H]+^+ vs. observed) .
  • IR : Validate carbonyl stretches (~1700 cm1^{-1}) and methoxy C-O bonds (~1250 cm1^{-1}) .

Q. What computational tools are suitable for predicting physicochemical properties and drug-likeness?

  • Methodology : Use ChemAxon’s Chemicalize.org to calculate logP (lipophilicity), polar surface area, and solubility. Molecular docking (AutoDock Vina) can predict binding to adenosine receptors (A1_{1}/A2A_{2A}) by aligning the 2-methoxyphenyl group in hydrophobic pockets . Validate predictions with experimental data (e.g., HPLC retention times for logP) .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to optimize adenosine receptor antagonism?

  • Methodology :

  • Substituent Variation : Replace the 2-methoxyphenyl group with fluorinated or electron-withdrawing groups (e.g., 4-fluorophenyl) to modulate receptor affinity. Synthesize analogs via Pd-catalyzed cross-coupling .
  • Binding Assays : Use radioligand displacement assays (3^3H-DPCPX for A1_1, 3^3H-ZM241385 for A2A_{2A}) to measure IC50_{50}. Compare with reference antagonists (e.g., theophylline derivatives) .
  • Molecular Dynamics : Simulate ligand-receptor interactions over 100 ns to assess stability of the 3-propyl group in the binding pocket .

Q. What strategies resolve conflicting spectral data during structural characterization?

  • Methodology :

  • 2D NMR : Employ HSQC and HMBC to resolve overlapping signals (e.g., distinguishing imidazo-purine protons from aromatic phenyl groups) .
  • X-ray Crystallography : If crystallization is feasible (e.g., using methanol/water), compare experimental bond lengths/angles with DFT-optimized structures .
  • Isotopic Labeling : Synthesize 15^{15}N-labeled analogs to confirm nitrogen positions in the purine core .

Q. How can metabolic stability be evaluated in preclinical models?

  • Methodology :

  • In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor parent compound depletion via LC-MS/MS. Identify metabolites (e.g., O-demethylation at the 2-methoxyphenyl group) .
  • CYP Inhibition Screening : Test against CYP3A4/2D6 isoforms using fluorogenic substrates to assess drug-drug interaction risks .
  • In Silico Prediction : Use ADMET Predictor™ to estimate metabolic soft spots (e.g., propyl chain oxidation) and guide structural modifications .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.